

Application Notes and Protocols for Somatostatin-28 (1-14) Radioimmunoassay (RIA)

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Compound of Interest

Compound Name: Somatostatin-28 (1-14)

Cat. No.: B12309663

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Introduction

Somatostatin-28 (SS28) is a biologically active peptide hormone derived from the precursor prosomatostatin, playing a crucial role in regulating endocrine and exocrine secretions and cell growth.[1] The radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique used to measure the concentration of antigens, such as **Somatostatin-28 (1-14)**, in biological samples.[1][2][3] The fundamental principle of this assay is competitive binding.[3][4] In this process, the unlabeled SS28 (1-14) present in a sample or standard competes with a known quantity of radiolabeled SS28 (1-14) for a limited number of binding sites on a specific antibody.[1][2] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled SS28 (1-14) in the sample.[1] By separating the antibody-bound antigen and measuring its radioactivity, a standard curve can be generated to determine the concentration of the peptide in unknown samples.[4][5]

Data Presentation

The following table summarizes key quantitative parameters for a typical **Somatostatin-28 (1-14)** radioimmunoassay, compiled from various sources.

Parameter	Value	Reference
Assay Sensitivity	10 pg/mL	[1][6]
Intra-assay CV	9.1% - 12%	[1][6]
Inter-assay CV	14% - 15%	[1][6]
Example Antibody Dilution	1:100,000	[1]
Normal Fasting Plasma Levels	17 - 81 pg/mL	[6]
CV: Coefficient of Variation		

Experimental Protocols

This section provides detailed methodologies for quantifying **Somatostatin-28 (1-14)** in plasma and tissue samples.

I. Sample Collection and Preparation

Accurate measurement begins with proper sample handling to prevent peptide degradation.

A. Plasma Samples

- **Blood Collection:** Collect whole blood in chilled tubes containing EDTA and a protease inhibitor such as Aprotinin (5000 KIU/mL).[7][8][9] Immediately place the tubes on ice.
- **Plasma Separation:** Within 30 minutes of collection, separate the plasma by centrifugation at approximately 1700 x g for 15 minutes at 4°C.[7][9]
- **Storage:** Immediately freeze the separated plasma at -20°C for short-term storage (up to 4 weeks) or at -80°C for long-term storage.[7][8] Avoid repeated freeze-thaw cycles.[7]
- **Extraction:** Due to interfering substances in plasma, extraction is required before the assay. [6][10]
 - Acidify the plasma sample by adding 100 µL of 1M HCl per 1 mL of plasma.[7][8]

- Use a conditioned Sep-pak® C18 cartridge by first washing with 5 mL of methanol, followed by 20 mL of distilled water.[\[7\]](#)[\[8\]](#)
- Apply the acidified plasma to the cartridge.[\[7\]](#)
- Wash the cartridge with 20 mL of 4% acetic acid.[\[7\]](#)[\[8\]](#)
- Elute the peptide with 2.0 mL of methanol and collect the eluate.[\[7\]](#)[\[8\]](#)
- Evaporate the eluate to dryness using a vacuum evaporator.[\[7\]](#)
- Reconstitute the dried extract in RIA assay buffer for analysis.[\[7\]](#)

B. Tissue Samples

- Tissue Collection: Immediately following euthanasia, excise the tissue of interest and snap-freeze it in liquid nitrogen to prevent degradation.[\[1\]](#) Store at -80°C until homogenization.[\[1\]](#)
- Homogenization:
 - Weigh the frozen tissue.
 - On ice, place the tissue in a pre-chilled tube containing 10 volumes of ice-cold homogenization buffer (e.g., 2 M acetic acid with protease inhibitors).[\[1\]](#)
 - Thoroughly homogenize the tissue using a mechanical homogenizer or sonicator until no visible tissue fragments remain, keeping the sample on ice throughout the process.[\[1\]](#)
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptide, for analysis. Store on ice or freeze at -80°C.

II. Radioimmunoassay Procedure

A. Materials

- Polypropylene assay tubes
- Anti-Somatostatin primary antibody
- ^{125}I -labeled **Somatostatin-28 (1-14)** (Tracer)
- **Somatostatin-28 (1-14)** standards
- RIA Buffer
- Secondary antibody (precipitating antibody, e.g., Goat Anti-Rabbit Serum)
- Gamma counter

B. Protocol

- Assay Setup: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards (e.g., S1-S6), positive controls (PC), and unknown samples.[\[1\]](#)[\[5\]](#)
- Reagent Addition:
 - Pipette 100 μL of RIA buffer into the NSB tubes.[\[1\]](#)
 - Pipette 100 μL of each standard, control, or prepared sample extract into the corresponding tubes.[\[1\]](#)[\[5\]](#)
 - Add 100 μL of the primary anti-SS28 antibody to all tubes except the TC and NSB tubes.[\[1\]](#)[\[5\]](#)
- First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[\[5\]](#)[\[7\]](#)
- Tracer Addition: Add 100 μL of ^{125}I -labeled **Somatostatin-28 (1-14)** tracer to all tubes (including TC).[\[5\]](#)[\[7\]](#)
- Second Incubation: Vortex all tubes gently and incubate for another 16-24 hours at 4°C.[\[5\]](#)[\[7\]](#)
- Precipitation:

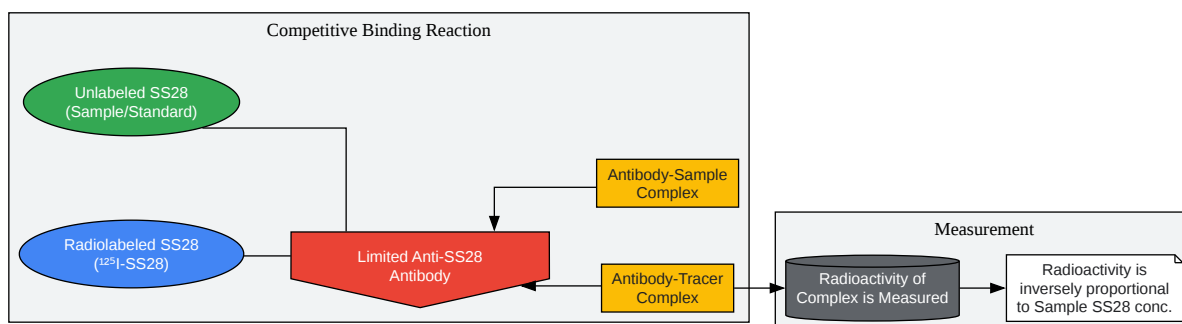
- Add 100 µL of the secondary (precipitating) antibody to all tubes except the TC tubes.[5][7]
- Vortex gently and incubate for 90 minutes at room temperature or 30-60 minutes at 4°C to allow for the formation of a precipitate.[5][7]
- Separation:
 - Add 500 µL of cold RIA buffer to each tube (except TC) and vortex.[5]
 - Centrifuge all tubes (except TC) at 1700-2000 x g for 20-30 minutes at 4°C to pellet the antibody-bound complex.[4][5]
 - Carefully decant or aspirate the supernatant from all tubes (except TC), leaving the radioactive pellet at the bottom.[5][7]
- Counting: Measure the radioactivity (counts per minute, CPM) of the pellet in all tubes using a gamma counter.[1]

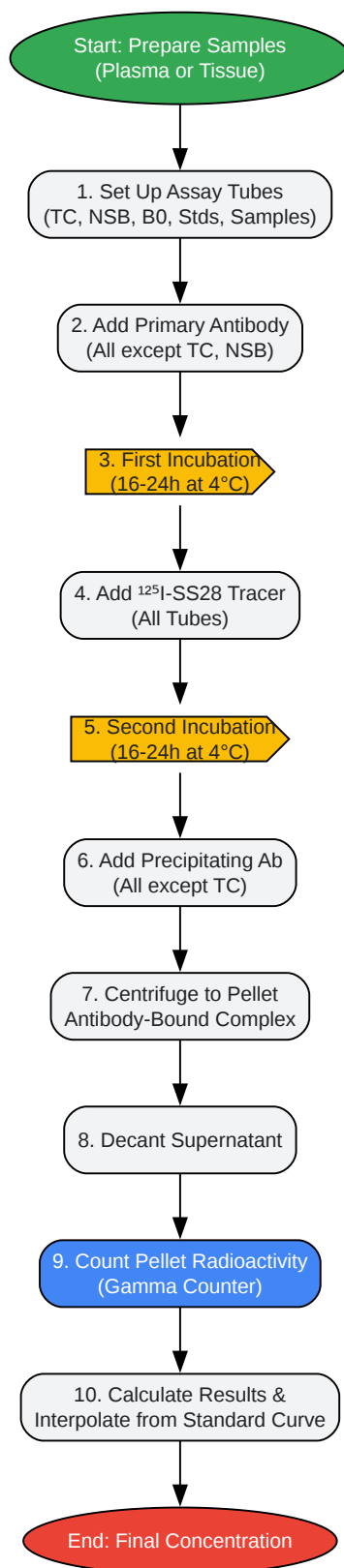
III. Data Analysis

- Calculate Averages: Calculate the average CPM for each set of duplicate tubes.
- Subtract Background: Subtract the average CPM of the NSB tubes from all other tubes (except the TC tubes).[1]
- Calculate Percent Bound (%B/B0): Calculate the percentage of tracer bound for each standard, control, and sample using the following formula: $\%B/B0 = [(Sample\ or\ Standard\ CPM - NSB\ CPM) / (B0\ CPM - NSB\ CPM)] \times 100$
- Generate Standard Curve: Plot a standard curve of %B/B0 (Y-axis) versus the known concentration of the **Somatostatin-28 (1-14)** standards (X-axis), typically on a log-logit or semi-log scale.[1]
- Determine Sample Concentrations: Interpolate the %B/B0 value for each unknown sample on the standard curve to determine its concentration.[1]
- Final Calculation: Adjust the determined concentration by the dilution factor used during the initial sample preparation to obtain the final concentration in the original sample (e.g., pg/mL)

for plasma or pg/mg for tissue).[1]

Visualizations





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